N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 560078-63-9
VCID: VC21525039
InChI: InChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14)
SMILES: CC1=C(SC(=C1C#N)NC(=O)C(C)C)C
Molecular Formula: C11H14N2OS
Molecular Weight: 222.31g/mol

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide

CAS No.: 560078-63-9

Cat. No.: VC21525039

Molecular Formula: C11H14N2OS

Molecular Weight: 222.31g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide - 560078-63-9

Specification

CAS No. 560078-63-9
Molecular Formula C11H14N2OS
Molecular Weight 222.31g/mol
IUPAC Name N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
Standard InChI InChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14)
Standard InChI Key MAPFGZGJWXIVEV-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C#N)NC(=O)C(C)C)C
Canonical SMILES CC1=C(SC(=C1C#N)NC(=O)C(C)C)C

Introduction

Chemical Structure and Properties

Molecular Identification

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide is identified by CAS number 560078-63-9. The compound has a molecular formula of C11H14N2OS with a molecular weight of 222.31 g/mol. Its structure features a thiophene ring with two methyl substituents at positions 4 and 5, a cyano group at position 3, and a 2-methylpropanamide moiety attached to position 2 of the thiophene ring. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological activities.

Chemical Identifiers

The compound can be identified through various chemical notation systems that facilitate its recognition in scientific databases and literature:

PropertyValue
CAS Number560078-63-9
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
IUPAC NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
Standard InChIInChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14)
Standard InChIKeyMAPFGZGJWXIVEV-UHFFFAOYSA-N
SMILESCC1=C(SC(=C1C#N)NC(=O)C(C)C)C
PubChem Compound ID3160710

All information in this table is derived from source.

Structural Features

The structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide includes several key features that define its chemical behavior:

The thiophene ring serves as the core scaffold, providing aromatic character and specific electronic properties to the molecule. The cyano group (C≡N) at position 3 acts as an electron-withdrawing group, affecting the electron distribution within the thiophene ring and potentially enhancing interactions with biological targets. The 2-methylpropanamide moiety includes an amide bond that can participate in hydrogen bonding interactions, which is particularly relevant for potential biological activities.

Physical Characteristics

Physical State and Solubility

At room temperature, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide is expected to exist as a solid. The compound displays moderate solubility in common organic solvents, particularly ethanol and dichloromethane. This solubility profile is consistent with its structural features, which include both polar functional groups (cyano and amide) and non-polar regions (thiophene ring and methyl groups).

Synthesis Methods

Reaction Conditions

The specific reaction conditions for the synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide would typically involve:

  • Controlled temperature and pressure parameters

  • Appropriate catalysts and reagents

  • Suitable solvents and reaction times

  • Careful monitoring of reaction progress

  • Effective purification strategies

These aspects of synthesis would need to be optimized to achieve efficient production of the compound with high purity.

Biological Activity

Enzyme Inhibition Properties

Research indicates that compounds with structures similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide exhibit significant biological activities, including enzyme inhibition properties. The specific mechanism of inhibition likely involves interactions between the compound's functional groups and binding sites on target enzymes. The electron-withdrawing properties of the cyano group may contribute to these interactions by affecting the electronic distribution within the molecule, potentially enhancing binding affinity to specific protein targets.

Potential ApplicationBasis for ApplicationDevelopmental Stage
Enzyme InhibitorStructural features similar to known inhibitorsResearch phase
Therapeutic AgentBiological activity of related compoundsExploratory research
Drug Development LeadUnique structural featuresInitial investigation

All information in this table is derived from source.

Analytical Techniques

Structure Confirmation Methods

Several analytical techniques can be employed to confirm the structure and purity of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide. These techniques provide complementary information about different aspects of the compound's structure and properties:

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule, confirming the presence and positions of the thiophene ring, methyl groups, cyano group, and propanamide moiety. Mass Spectrometry (MS) would confirm the molecular weight and fragmentation pattern, providing additional evidence for the proposed structure. Infrared Spectroscopy (IR) would identify characteristic absorption bands for the functional groups present in the molecule, particularly the C≡N stretching of the cyano group and the C=O stretching of the amide carbonyl.

Applications

Medicinal Chemistry Applications

Due to its biological activity profile, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide may serve as a lead compound for drug development targeting specific diseases. The presence of the cyano group and the amide functionality could confer specific binding properties to biological targets, making it potentially useful in the development of novel therapeutic agents. The thiophene core is found in many pharmaceutically active compounds, further supporting the potential medicinal applications of this compound.

Materials Science Applications

The unique chemical properties of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide may enable the development of new materials with specialized functions. Thiophene-containing compounds have found extensive use in materials science, particularly in:

  • Conductive polymers and oligomers

  • Organic semiconductors

  • Photovoltaic materials

  • Sensors and molecular recognition devices

  • Advanced functional materials

The specific substitution pattern in N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide, particularly the electron-withdrawing cyano group, could contribute to unique electronic properties relevant to these applications.

Research Status and Future Directions

Future Research Directions

Future research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide might explore several promising directions:

Detailed structure-activity relationship studies would help identify which structural features are essential for biological activity and which could be modified to enhance potency or selectivity. Expanded investigation of potential therapeutic applications could reveal new disease targets where this compound or its derivatives might show efficacy. Development of improved synthesis routes would facilitate more efficient production of the compound and structurally related analogs for comprehensive testing.

Additionally, comprehensive toxicology and pharmacokinetic profiles would be necessary to evaluate the compound's safety and behavior in biological systems if therapeutic applications are pursued further. Exploration of novel material applications could leverage the compound's electronic properties for the development of advanced functional materials.

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